N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Description

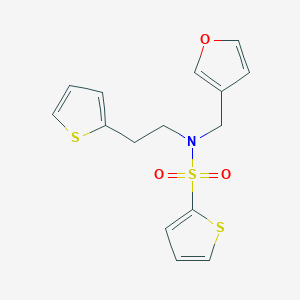

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S3/c17-22(18,15-4-2-10-21-15)16(11-13-6-8-19-12-13)7-5-14-3-1-9-20-14/h1-4,6,8-10,12H,5,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDAHRKLADSCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through sulfonamide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds containing furan and thiophene moieties exhibit notable antimicrobial properties. The mechanisms of action often involve:

- Disruption of Bacterial Cell Walls : Compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Inhibition of Essential Enzymes : The sulfonamide group may inhibit critical enzymes involved in bacterial metabolism.

In a study focusing on derivatives of thiophene and furan, the Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, suggesting potential as therapeutic agents against resistant bacterial strains.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Key findings include:

- Selective Cytotoxicity : Initial cytotoxicity assays indicated that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. For example, derivatives displayed IC50 values ranging from 148 μM to over 1000 μM against various cancer cell lines.

- Mechanisms of Action : The mechanisms may involve modulation of cellular signaling pathways and enzyme inhibition, leading to altered cell proliferation and survival rates.

Enzyme Inhibition

The sulfonamide moiety is known for its role in enzyme inhibition, particularly in metabolic pathways. Research suggests that:

- Competitive Inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical biological processes.

- Impact on Signaling Pathways : Interaction with cellular signaling pathways could lead to altered activities in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities associated with N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide:

-

Antimicrobial Activity Study :

- A study reported that derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.

-

Cytotoxicity Assessment :

- Research demonstrated selective toxicity towards cancer cells, suggesting potential for further development as an anticancer agent.

-

Enzyme Inhibition Analysis :

- Investigations into enzyme inhibition revealed that the compound could affect key metabolic pathways, making it a candidate for drug development targeting specific diseases.

Structural Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Notable observations include:

| Compound Variation | Biological Activity |

|---|---|

| Presence of electronegative atoms (e.g., F, Cl) | Enhanced antifungal activity |

| Altered alkyl chain length | Changes in hydrophobicity |

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the furan and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

- N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

- N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzene-2-sulfonamide

Uniqueness

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of furan, thiophene, and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety, a thiophene ring, and a sulfonamide group, which contribute to its biological activity. The specific structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease processes. For example, sulfonamides are known to inhibit carbonic anhydrases, which are crucial in regulating pH and fluid balance in tissues .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A series of related thiophene and furan sulfonamides have demonstrated nanomolar potency against human carbonic anhydrase II, suggesting potential applications in treating infections .

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Studies have shown that derivatives containing similar moieties can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated an IC50 value of 25.72 μM against MCF cell lines, indicating its potential as an anti-cancer agent .

Anti-inflammatory Effects

In vitro studies have indicated that compounds with thiophene and furan structures can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), showcasing their anti-inflammatory potential .

Case Studies

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions starting from thiophene-2-sulfonyl chloride and furan/thiophene-derived amines. Key steps include sulfonamide bond formation via nucleophilic substitution, followed by coupling of the furan and thiophene moieties.

- Critical Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for heterocyclic moieties .

- Temperature : Elevated temperatures (80–120°C) are required for amide bond formation .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, with yields ranging 40–60% depending on steric hindrance .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

- Key Techniques :

- ¹H/¹³C NMR : Resolve substituent positions on furan/thiophene rings (e.g., coupling constants distinguish α/β-thiophene protons) .

- HRMS : Confirms molecular formula (e.g., [M+H]⁺ peak at m/z 406.08 for C₁₆H₁₅NO₃S₃) .

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Initial Screens :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2, MCF-7) .

- Enzyme Inhibition : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) via fluorescence-based assays .

- Solubility : Use shake-flask method (PBS, pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting enzyme inhibition results)?

- Approach :

- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., sulfonamide’s S=O groups as H-bond acceptors) .

- Molecular Docking (AutoDock/Vina) : Simulate binding to targets (e.g., COX-2 active site) and compare with experimental IC₅₀ values .

Q. What strategies optimize regioselectivity in introducing thiophene/furan substituents?

- Regioselective Coupling :

- Directing Groups : Use meta-directing substituents (e.g., –NO₂) to control thiophene attachment positions .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .

- Case Example : Suzuki-Miyaura coupling with 3-bromo-thiophene yields >90% regioselectivity for the β-position .

Q. How do structural modifications (e.g., trifluoromethyl substitution) alter bioactivity?

- SAR Studies :

- Electron-Withdrawing Groups (e.g., –CF₃) : Enhance sulfonamide’s acidity, improving enzyme binding (e.g., 10-fold increase in carbonic anhydrase inhibition) .

- Steric Effects : Bulkier substituents (e.g., –CH₂C₆H₅) reduce membrane permeability but increase target specificity .

- Data Table :

| Derivative | Modification | IC₅₀ (µM) | LogP |

|---|---|---|---|

| Parent | None | 25.3 | 2.1 |

| –CF₃ | Trifluoromethyl | 2.8 | 2.9 |

| –OCH₃ | Methoxy | 18.7 | 1.8 |

Q. What analytical methods validate purity and stability under storage conditions?

- Stability Protocols :

- HPLC-PDA : Monitor degradation products (e.g., sulfonic acid byproducts) at λ = 254 nm .

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; ≤5% degradation indicates suitability for long-term storage .

Key Challenges and Contradictions

- Synthetic Yield vs. Purity : High-temperature reactions improve yield but risk decomposition; balance via microwave-assisted synthesis (30% faster, 15°C lower) .

- Biological Activity vs. Toxicity : Cytotoxicity in cancer cells (IC₅₀ = 5 µM) may correlate with hepatotoxicity (LD₅₀ = 200 mg/kg in mice); require in vivo safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.